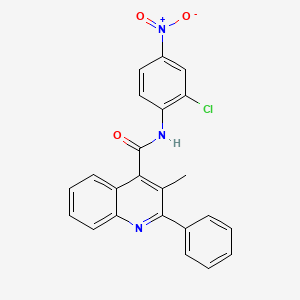
N-(4-nitrophenyl)-4,6-bis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-4,6-bis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazin-2-amine is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that has been used for the detection of proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of N-(4-nitrophenyl)-4,6-bis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazin-2-amine involves the binding of the compound to proteins and nucleic acids. The compound has a high affinity for these biomolecules and forms a stable complex with them. The fluorescence of the compound is enhanced upon binding to these biomolecules, which allows for their detection.
Biochemical and physiological effects:
N-(4-nitrophenyl)-4,6-bis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazin-2-amine does not have any known biochemical or physiological effects. It is a non-toxic compound that has been used in various lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-nitrophenyl)-4,6-bis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazin-2-amine is its high sensitivity and selectivity for proteins and nucleic acids. The compound is also easy to use and can be used in various lab experiments. However, one of the limitations of the compound is its high cost. It is also not suitable for in vivo experiments as it is not cell-permeable.
Direcciones Futuras
There are several future directions for the use of N-(4-nitrophenyl)-4,6-bis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazin-2-amine in scientific research. One direction is the development of new derivatives of the compound with improved properties such as increased sensitivity and selectivity. Another direction is the use of the compound in the development of new diagnostic tools for diseases such as cancer. The compound can also be used in the development of new drugs that target specific proteins and nucleic acids. Additionally, the compound can be used in the study of protein-protein interactions and protein-ligand interactions.
Métodos De Síntesis
The synthesis of N-(4-nitrophenyl)-4,6-bis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazin-2-amine involves the reaction of 4-nitrophenyl isocyanate with 4,6-bis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazin-2-amine. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or chloroform. The product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-4,6-bis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazin-2-amine has been widely used in scientific research as a fluorescent probe. It has been used for the detection of proteins and nucleic acids. The compound has been used in various research areas such as biochemistry, molecular biology, and cell biology.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-4,6-bis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F8N5O4/c16-9(17)14(20,21)5-31-12-25-11(24-7-1-3-8(4-2-7)28(29)30)26-13(27-12)32-6-15(22,23)10(18)19/h1-4,9-10H,5-6H2,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBVEBKFGBGRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F8N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-4,6-bis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)


![7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4897152.png)

![6-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4897164.png)


![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)
![N-(2-furylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4897198.png)
